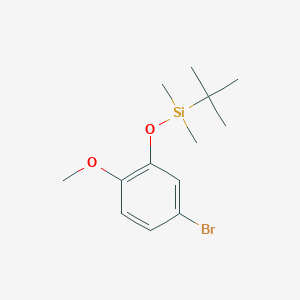
2-(T-Butyldimethylsilyloxy)-4-bromoanisole
Übersicht
Beschreibung
The compound “2-(T-Butyldimethylsilyloxy)-4-bromoanisole” likely contains a bromoanisole group and a T-Butyldimethylsilyloxy group . Bromoanisoles are a type of aromatic compound that contain a bromine atom and an anisole group. T-Butyldimethylsilyloxy groups are often used as protective groups in organic synthesis, particularly for alcohols .
Synthesis Analysis
While specific synthesis methods for “2-(T-Butyldimethylsilyloxy)-4-bromoanisole” were not found, T-Butyldimethylsilyloxy groups are often introduced using T-butyldimethylsilyl chloride in the presence of a base . Additionally, bromoanisoles can be synthesized through electrophilic aromatic substitution of anisole with bromine .
Chemical Reactions Analysis
T-Butyldimethylsilyloxy groups are often used as protective groups in organic synthesis, particularly for alcohols . They can be removed under mildly acidic conditions. Bromoanisoles can undergo various reactions typical of aromatic halides, such as nucleophilic aromatic substitution and metal-catalyzed cross coupling .
Wissenschaftliche Forschungsanwendungen
1. Silicon-Fluorine Chemistry
- Application : The TBDMS group is used in the preparation of silicon (II) fluorides and the different synthetic methodologies used to generate them .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The chemistry of silicon (II) fluorides has undergone a renaissance during the last three decades, with tremendous progress being achieved in this area, in particular, with respect to their synthesis and structural characterisation .
2. RNA Synthesis
- Application : The TBDMS group is used in the solid-phase synthesis of ribonucleic acid (RNA) using β-cyanoethyl phosphoramidite chemistry .
- Method : Phosphoramidite monomers are activated with 5-benzylmercapto-1 H -tetrazole enabling fast and highly efficient coupling to the 5′-hydroxyl group of the support-bound oligonucleotide . On completion of the synthesis, the stepwise deprotection of the nucleobase, phosphate, and ribose protecting groups is carried out using optimized protocols .
- Results : The synthesis of RNA has become routine and highly reliable, largely triggered by the discovery and utility of small interfering RNAs (siRNAs) but also owing to the development of ribozymes and aptamers for therapeutic and/or diagnostic applications .
3. Molecular Solid Dynamics
- Application : The compound “2-t-butyldimethylsilyloxy-6-bromonaphthalene” is used in solid state 1H nuclear magnetic resonance spin-lattice relaxation experiments and X-ray diffractometry . This compound offers an opportunity to simultaneously investigate, and differentiate between, the rotations of a t-butyl group [C (CH3)3] and its three constituent methyl groups (CH3) and, simultaneously, a pair of ‘lone’ methyl groups (attached to the Si atom) .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The solid state 1H relaxation experiments determine activation energies for these rotations .
4. Organic Synthesis
- Application : The TBDMS group is used to protect alcohols in organic synthesis .
- Method : TBDMS chloride reacts with alcohols in the presence of base to give TBDMS ethers .
- Results : The specific results or outcomes obtained were not detailed in the source .
5. Synthesis of 2-(t-Butyldimethylsilyloxy)methylpyridine
- Application : The compound “2-(t-Butyldimethylsilyloxy)methylpyridine” is used in organic synthesis .
- Method : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The specific results or outcomes obtained were not detailed in the source .
6. Alcohol Protecting Groups
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(5-bromo-2-methoxyphenoxy)-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrO2Si/c1-13(2,3)17(5,6)16-12-9-10(14)7-8-11(12)15-4/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQARBOIOUKKZCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450640 | |
| Record name | 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(T-Butyldimethylsilyloxy)-4-bromoanisole | |
CAS RN |
177329-71-4 | |
| Record name | 2-(T-BUTYLDIMETHYLSILYLOXY)-4-BROMOANISOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![sodium;N-[4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)phenyl]sulfonylpropanimidate](/img/structure/B173697.png)



![4,6-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B173706.png)
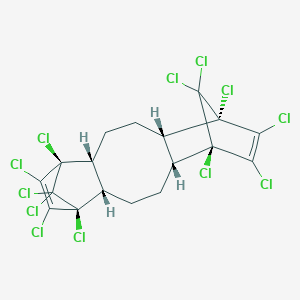
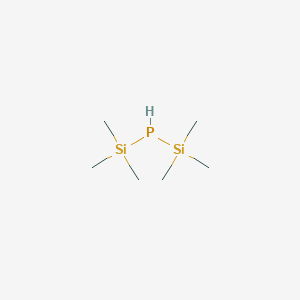
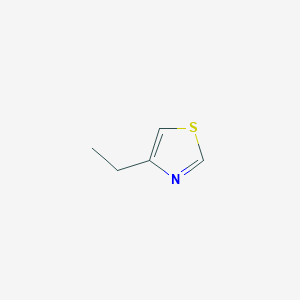

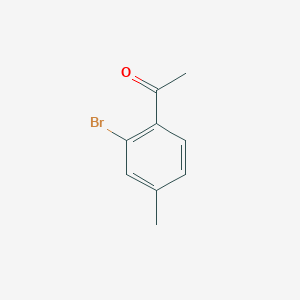
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone](/img/structure/B173728.png)


![5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one](/img/structure/B173738.png)